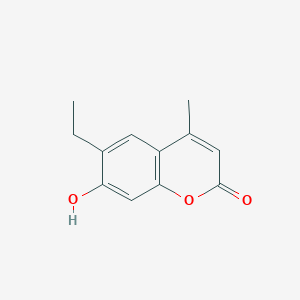

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

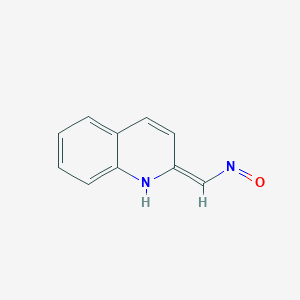

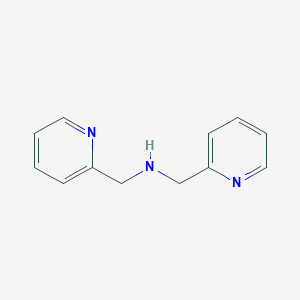

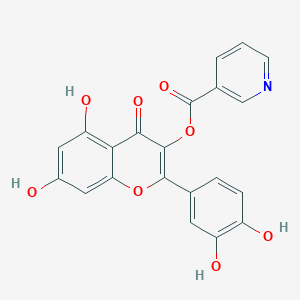

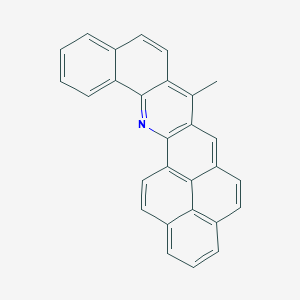

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate is a chemical compound with the molecular formula C13H14N2O3 . It belongs to the class of quinoxalines, which are important biological agents with several prominent pharmacological effects .

Synthesis Analysis

The synthesis of quinoxalines has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . In one study, nine novel quinoxaline derivatives were synthesized via different nucleophilic reactions using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate as a precursor .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The structure of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate can be found in the referenced database .Chemical Reactions Analysis

In one study, a 1,3-dipolar cycloaddition was performed on a related compound, 1-ethyl-3-methyl quinoxaline-2-thione, with an equimolar quantity of diphenyl hydrazonoyl . The reaction mixture was refluxed in dry tetrahydrofuran (THF) in the presence of triethylamine .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . For more specific physical and chemical properties of ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate, you may refer to the referenced database .Scientific Research Applications

Antifungal and Antibacterial Applications

Quinoxalines have shown prominent antifungal and antibacterial effects . They have been used in the development of drugs to combat various infectious diseases .

Antiviral Applications

Quinoxaline derivatives have been used in the treatment of viral diseases, including AIDS . They have shown potential in combating deadly pathogens .

Anticancer Applications

Quinoxalines have become a crucial component in drugs used to treat cancerous cells . They have shown significant potential in the field of medicinal chemistry .

Treatment of Schizophrenia

Quinoxaline derivatives have been used in the treatment of schizophrenia . This highlights their potential in the field of neuropsychiatric disorders .

Green Chemistry Applications

Quinoxalines have been synthesized using green chemistry principles . This makes them environmentally friendly and cost-effective .

Industrial Applications

Quinoxalines have many industrial purposes . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6H,4H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXWMOZSJPTQBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303892 |

Source

|

| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate | |

CAS RN |

1219-05-2 |

Source

|

| Record name | NSC163293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)